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Compound of Interest

Compound Name: Fadraciclib

Cat. No.: B1671856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fadraciclib (formerly CYC065), a potent and

selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9

(CDK9), with other relevant CDK inhibitors. The information presented is supported by

experimental data from preclinical studies to offer a comprehensive overview of its mechanism

of action.

Executive Summary
Fadraciclib is a second-generation aminopurine derivative that demonstrates high potency

and selectivity for CDK2 and CDK9.[1][2] Its mechanism of action is centered on the dual

inhibition of these kinases, leading to two primary anti-cancer effects: disruption of the cell

cycle and inhibition of transcription. By targeting CDK2, Fadraciclib can induce cell cycle

arrest, particularly in tumors with an over-reliance on the CDK2/Cyclin E pathway.[3] The

inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb),

leads to the downregulation of short-lived and critical pro-survival and oncogenic proteins, such

as Mcl-1 and MYC, ultimately triggering apoptosis in cancer cells.[2] Preclinical data

consistently shows Fadraciclib's improved potency over its predecessor, Seliciclib, and other

early-generation CDK inhibitors.
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The following tables summarize the half-maximal inhibitory concentrations (IC50) of

Fadraciclib and other CDK inhibitors against their primary targets, CDK2 and CDK9. This

quantitative data allows for a direct comparison of their potency.

Table 1: IC50 Values of CDK2/9 Inhibitors

Compound CDK2 IC50 (nM) CDK9 IC50 (nM) Reference(s)

Fadraciclib 5 26 [1][3][4]

Seliciclib 100 800 [5]

Alvocidib

(Flavopiridol)
20-100 6 [6][7]

Dinaciclib 1 4 [8][9]

Table 2: IC50 Values of Selective CDK4/6 Inhibitors Against CDK2 and CDK9

Compound CDK2 IC50 (nM) CDK9 IC50 (nM) Reference(s)

Palbociclib >10,000 >10,000 [10]

Ribociclib >3,000 >10,000 [10]

Abemaciclib ~1,000-3,000 57 [10][11]

Note: IC50 values can vary between different studies and experimental conditions.

Mechanism of Action and Signaling Pathways
Fadraciclib's dual inhibition of CDK2 and CDK9 results in a multi-pronged attack on cancer

cell proliferation and survival.

CDK9 Inhibition and Transcriptional Control: CDK9, as part of the P-TEFb complex,

phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical

step for transcriptional elongation. Fadraciclib inhibits this process, leading to a reduction in

the transcription of genes with short mRNA half-lives. This disproportionately affects the
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levels of key pro-survival proteins like Mcl-1 and oncogenes such as MYC, thereby

promoting apoptosis.

CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with Cyclin E and Cyclin A, plays

a crucial role in the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 by

Fadraciclib can lead to cell cycle arrest, preventing DNA replication and cell division. This is

particularly relevant in cancers with amplification or overexpression of Cyclin E.

The following diagrams illustrate the signaling pathways affected by Fadraciclib and the

workflow of a typical in vitro kinase assay used to determine inhibitor potency.
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Fadraciclib's Dual Mechanism of Action
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Caption: Fadraciclib inhibits CDK9 and CDK2, leading to apoptosis and cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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